4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

Crystallinity Thermal stability Solid-state handling

4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate (CAS 423768-60-9) is a pre-formed crystalline oxalate salt of a 4-substituted piperidine bearing a gem-dimethyl-1,3-dioxane acetal moiety. The compound is supplied as a solid with a reported melting point of 204 °C and a LogP of 0.87, distinguishing it from its free-base counterpart (predicted mp ~71 °C, LogP 1.37) and its hydrochloride analogue (~176–178 °C).

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
CAS No. 423768-60-9
Cat. No. B1333674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate
CAS423768-60-9
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O
InChIInChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyVIVKYBWHPORZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate (CAS 423768-60-9) – Procurement-Relevant Physicochemical & Application Profile


4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate (CAS 423768-60-9) is a pre-formed crystalline oxalate salt of a 4-substituted piperidine bearing a gem-dimethyl-1,3-dioxane acetal moiety. The compound is supplied as a solid with a reported melting point of 204 °C and a LogP of 0.87, distinguishing it from its free-base counterpart (predicted mp ~71 °C, LogP 1.37) and its hydrochloride analogue (~176–178 °C) . It is utilized as a synthetic intermediate and scaffold in medicinal chemistry, where the dioxane ring provides steric bulk and the oxalate counterion confers consistent crystallinity and solid-state handling advantages. Commercial availability ranges from 90% (Thermo Scientific Maybridge) to ≥98% (MolCore, Leyan) purity grades .

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate – Why Simple Piperidine or Dioxolane Analogs Cannot Substitute


Substituting the oxalate salt of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with its free base, hydrochloride salt, or the dioxolane analogue introduces measurable differences in melting point, lipophilicity, and solid-state properties that directly impact experimental reproducibility. The oxalate salt melts at 204 °C versus ~71 °C for the free base and ~176–178 °C for the hydrochloride, affecting thermal stability and handling . The LogP shifts from 0.87 (oxalate) to 1.37 (free base), altering partitioning behavior in biphasic reactions or biological assays . Additionally, the gem-dimethyl-1,3-dioxane ring provides greater steric encumbrance and hydrolytic stability compared to the unsubstituted 1,3-dioxolane analogue, which can influence reaction selectivity and protecting-group longevity under acidic conditions [1].

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate – Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability & Crystallinity: Oxalate Salt vs. Free Base – Melting Point

The oxalate salt exhibits a melting point of 204 °C, compared to a predicted melting point of ~71 °C for the free base . This 133 °C elevation is consistent with the formation of a crystalline salt lattice, providing unambiguous solid-state identity and superior thermal robustness for storage and handling. The free base is predicted to be a low-melting solid or liquid at ambient temperature, complicating accurate weighing and long-term stability.

Crystallinity Thermal stability Solid-state handling

Lipophilicity Modulation: Oxalate Salt vs. Free Base – LogP

The measured LogP of the oxalate salt is 0.87, whereas the free base has a calculated ACD/LogP of 1.37 . This 0.50 log unit reduction reflects the polarizing effect of the oxalate counterion, which increases aqueous-phase partitioning. In biphasic reactions or biological assay buffers, the oxalate form will partition differently, potentially simplifying aqueous workup and reducing nonspecific binding to hydrophobic surfaces.

Lipophilicity Partition coefficient ADME

Salt-Form Thermal Comparison: Oxalate vs. Hydrochloride – Melting Point

Among salt forms of the same piperidine base, the oxalate melts at 204 °C, while the hydrochloride analogue is reported at 176–178 °C for a closely related structure (CAS 55569-61-4) . This 26–28 °C higher melting point suggests a more robust crystal lattice for the oxalate, which may translate to lower hygroscopicity and superior solid-state stability under ambient storage conditions.

Salt selection Thermal analysis Formulation

Ring-Size Impact: 1,3-Dioxane vs. 1,3-Dioxolane – Flash Point & Safety

The target oxalate has a reported flash point of 112 °C, compared to 89 °C for the unsubstituted 1,3-dioxolane analogue (4-(1,3-dioxolan-2-yl)piperidine, free base) . This 23 °C higher flash point reduces flammability risk during open-vessel manipulations and may simplify shipping classification. Additionally, the gem-dimethyl substitution on the dioxane ring retards acetal hydrolysis, enhancing shelf life in protonic environments.

Safety Flash point Solvent-free handling

Commercial Purity Grade Comparison: Vendor Specifications

Commercially, the oxalate salt is offered at ≥98% purity by MolCore and Leyan, whereas the commonly cited Thermo Scientific Maybridge product lists a minimum assay of 90% . This 8-percentage-point purity differential is significant for applications requiring stoichiometric precision (e.g., capping steps, stoichiometric salt formation) or where impurities may interfere with catalytic cycles. The 98%-grade material also supports ISO-certified pharmaceutical quality control workflows .

Purity Vendor qualification QC

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate – Optimal Application Scenarios Supported by Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Robust Protecting-Group Stability

The gem-dimethyl-1,3-dioxane ring provides enhanced hydrolytic stability compared to unsubstituted 1,3-dioxolane protecting groups, making this oxalate salt suitable as a stable masked aldehyde/ketone equivalent in multi-step synthetic sequences where acidic conditions are employed . The crystalline oxalate form (mp 204 °C) allows precise stoichiometric charging without the weighing difficulties associated with low-melting free bases .

Solid-Phase or Parallel Synthesis Requiring Air-Stable, Free-Flowing Salts

The high melting point (204 °C) and relatively low LogP (0.87) indicate a polar, crystalline salt that is unlikely to deliquesce under ambient conditions, enabling reliable automated powder dispensing in parallel synthesis workflows . The 98%-grade purity from select vendors reduces the risk of cross-contamination in library production .

Early-Stage Drug Discovery Profiling Where Salt Form Influences Assay Partitioning

The oxalate counterion lowers the LogP by ~0.5 units relative to the free base (0.87 vs. 1.37), which can reduce nonspecific binding to assay plates and improve aqueous solubility profiles in biochemical or cell-based screens . Researchers should use this oxalate form consistently to maintain inter-assay comparability when lipophilicity is a critical parameter.

Laboratory Procurement Prioritizing Safety and Regulatory Compliance

With a flash point of 112 °C (Δ +23 °C vs. the dioxolane analogue), this oxalate salt offers a wider safety margin for open-bench handling and may qualify for less restrictive transport classifications, reducing shipping surcharges and storage compliance burdens . The European hazard classification (C:Corrosive, R34) is clearly documented, enabling straightforward risk assessment .

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